molecular formula C18H26N2O3 B15356711 tert-butyl N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)carbamate

tert-butyl N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)carbamate

Cat. No.: B15356711
M. Wt: 318.4 g/mol
InChI Key: HFLJUSDUGUQELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)carbamate: is a synthetic organic compound commonly used in various chemical and pharmaceutical applications. This compound features a tert-butyl carbamate group, which is often employed as a protecting group for amines in organic synthesis due to its stability and ease of removal under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)carbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound, often under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts acylation or alkylation reaction.

    Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, replacing the tert-butyl group with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry:

  • Used as a protecting group in peptide synthesis.
  • Intermediate in the synthesis of complex organic molecules.

Biology:

  • Studied for its potential as a prodrug, where the carbamate group can be cleaved to release the active drug.

Medicine:

  • Investigated for its role in drug design and development, particularly in the creation of enzyme inhibitors.

Industry:

  • Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)carbamate involves the cleavage of the carbamate group under acidic or enzymatic conditions, releasing the active amine. This process can be crucial in drug delivery systems where the compound acts as a prodrug, ensuring the active drug is released at the target site.

Comparison with Similar Compounds

  • tert-butyl N-(phenylcarbamoyl)carbamate
  • tert-butyl N-(1-oxo-2-phenylethyl)carbamate
  • tert-butyl N-(1-oxo-3-phenylpropyl)carbamate

Comparison:

  • tert-butyl N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)carbamate is unique due to the presence of the pyrrolidine ring, which can influence its reactivity and biological activity.
  • Other similar compounds may lack the pyrrolidine ring, resulting in different chemical and biological properties.

This compound’s unique structure, particularly the pyrrolidine ring, sets it apart from other carbamates, offering distinct advantages in specific synthetic and pharmaceutical applications.

Properties

IUPAC Name

tert-butyl N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)19-15(13-14-9-5-4-6-10-14)16(21)20-11-7-8-12-20/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLJUSDUGUQELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.